

N-Acetyl-L-tyrosine Ethyl Ester (ATEE): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Acetyl-L-tyrosine ethyl ester**

Cat. No.: **B167268**

[Get Quote](#)

CAS Number: 36546-50-6

This technical guide provides an in-depth overview of **N-Acetyl-L-tyrosine ethyl ester (ATEE)**, a derivative of the amino acid L-tyrosine. Designed for researchers, scientists, and drug development professionals, this document covers the fundamental chemical and physical properties, synthesis, experimental applications, and biochemical significance of ATEE.

Chemical and Physical Properties

N-Acetyl-L-tyrosine ethyl ester is a white to off-white crystalline powder. The addition of an N-acetyl group and an ethyl ester moiety to L-tyrosine enhances its solubility in various solvents compared to the parent amino acid. The compound is often supplied as a monohydrate.^[1]

Table 1: Chemical Identifiers and Properties

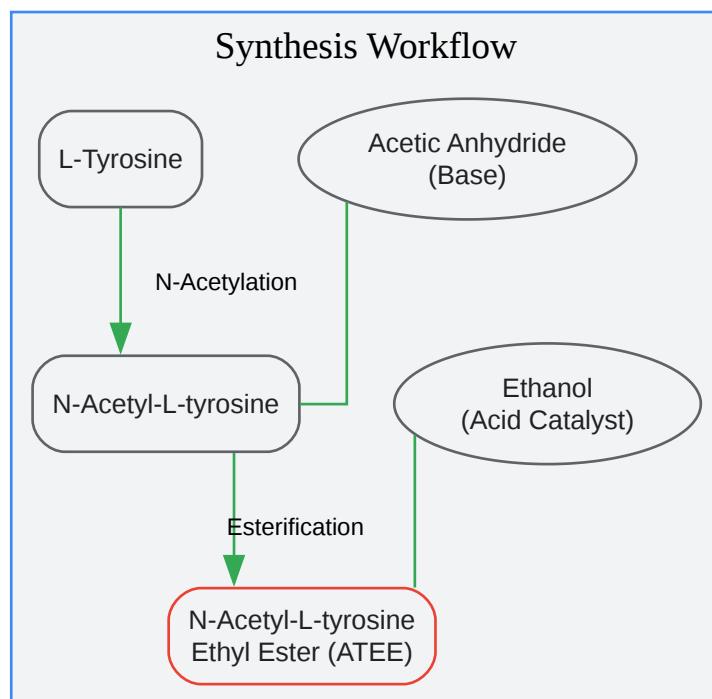
Property	Value	Reference(s)
CAS Number	36546-50-6	[2]
Molecular Formula	C ₁₃ H ₁₇ NO ₄ (anhydrous)	[3]
C ₁₃ H ₁₉ NO ₅ (monohydrate)	[2]	
Molecular Weight	251.28 g/mol (anhydrous)	[3]
269.29 g/mol (monohydrate)	[2]	
IUPAC Name	ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate	[3]
Synonyms	ATEE, Ac-Tyr-OEt	[3]

Table 2: Physical and Spectroscopic Data

Property	Value	Reference(s)
Appearance	White to off-white crystalline powder	[1]
Melting Point	80-81 °C	[1]
Solubility	Soluble in water and ethanol	[1]
Optical Rotation	+20.0 to +24.0 deg (c=1, EtOH)	
¹ H NMR	Spectra available	[4]
¹³ C NMR	Spectra available	[5]
IR Spectrum	Data available	[6]
Mass Spectrum	Data available	[3]

Synthesis of N-Acetyl-L-tyrosine Ethyl Ester

ATEE is typically synthesized from L-tyrosine in a two-step process: N-acetylation followed by esterification.


Experimental Protocol: Synthesis of ATEE

Step 1: N-Acetylation of L-Tyrosine

- Dissolve L-tyrosine in an aqueous alkaline solution (e.g., sodium hydroxide).
- Slowly add acetic anhydride to the solution while maintaining the pH between 8 and 10 with the addition of a base.
- Control the reaction temperature, for instance, at 60°C for approximately 20 minutes.
- After the reaction is complete, acidify the solution to precipitate N-acetyl-L-tyrosine.
- Filter and wash the precipitate to obtain the intermediate product.

Step 2: Esterification of N-Acetyl-L-Tyrosine

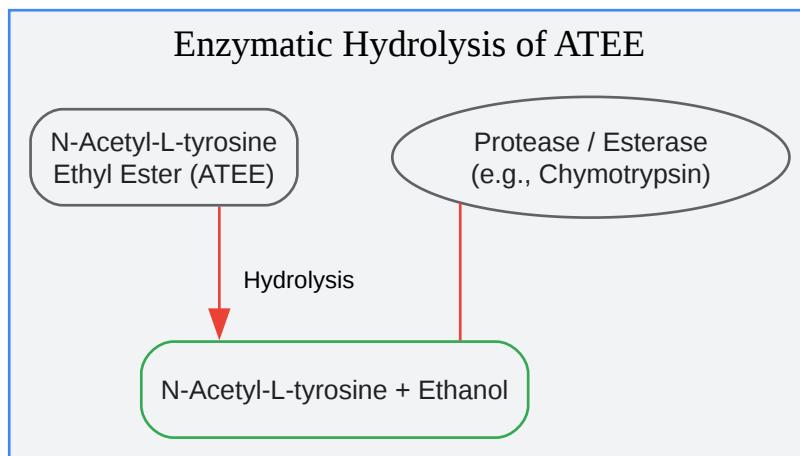
- Suspend the N-acetyl-L-tyrosine in anhydrous ethanol.
- Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).
- Reflux the mixture for several hours (e.g., 4-6 hours).
- After the reaction, cool the solution and remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield **N-Acetyl-L-tyrosine ethyl ester** monohydrate.[\[1\]](#)

[Click to download full resolution via product page](#)

Synthesis of **N-Acetyl-L-tyrosine Ethyl Ester**.

Applications in Enzymatic Assays

ATEE is widely used as a substrate for various proteases and esterases, most notably chymotrypsin. The enzymatic hydrolysis of the ethyl ester bond leads to the formation of N-acetyl-L-tyrosine and ethanol. The rate of this reaction can be monitored to determine enzyme activity.


Experimental Protocol: Chymotrypsin Activity Assay (Spectrophotometric Method)

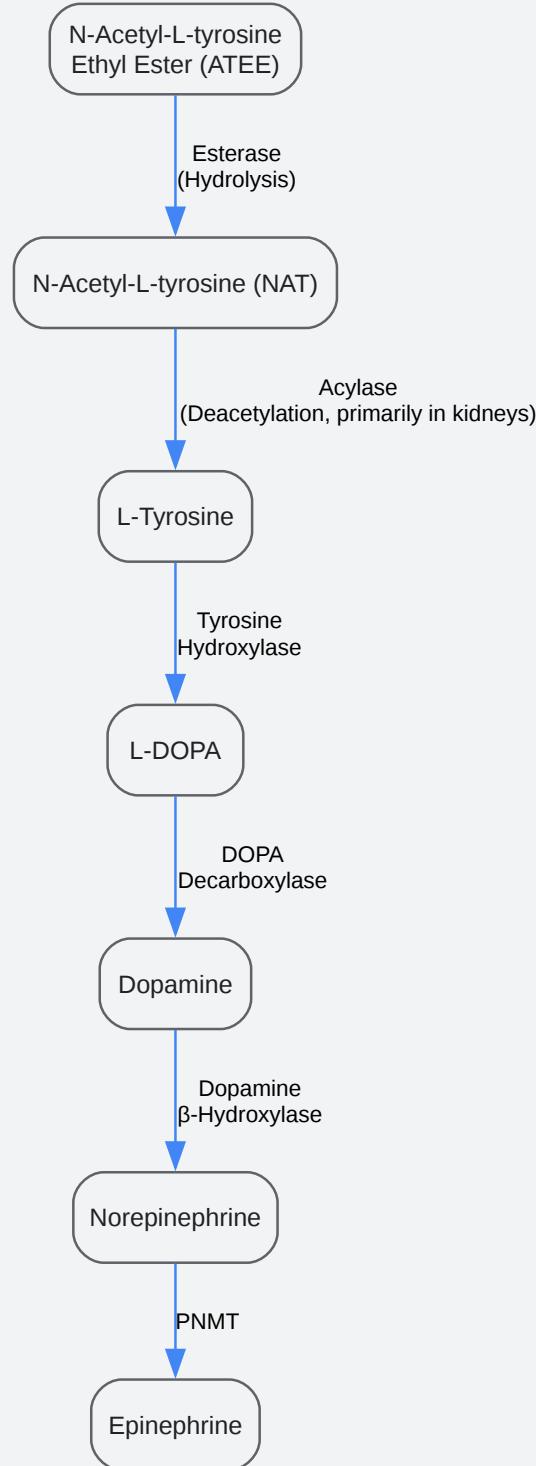
This method is based on the increase in absorbance at 256 nm resulting from the formation of N-benzoyl-L-tyrosine from a similar substrate, N-benzoyl-L-tyrosine ethyl ester (BTEE), and can be adapted for ATEE.

- Reagent Preparation:

- Buffer: Prepare an 80 mM Tris-HCl buffer (pH 7.8) containing 100 mM calcium chloride.

- Substrate Stock Solution: Prepare a stock solution of ATEE in a suitable solvent like 50% (w/w) methanol.
- Enzyme Solution: Dissolve α -chymotrypsin in 1 mM HCl to the desired concentration (e.g., 10-30 μ g/mL).
- Assay Procedure:
 - Set a spectrophotometer to 256 nm and maintain the temperature at 25°C.
 - In a quartz cuvette, mix the Tris-HCl buffer and the ATEE substrate solution.
 - Incubate the mixture in the spectrophotometer for 3-5 minutes to reach thermal equilibrium.
 - Initiate the reaction by adding the chymotrypsin solution to the cuvette.
 - Record the increase in absorbance at 256 nm over time.
- Data Analysis:
 - Determine the initial rate of the reaction ($\Delta A_{256}/\text{min}$) from the linear portion of the absorbance versus time plot.
 - Calculate the enzyme activity based on the molar extinction coefficient of the product at 256 nm.

[Click to download full resolution via product page](#)


Enzymatic hydrolysis of ATEE.

Biochemical Significance and Metabolic Fate

ATEE serves as a prodrug for N-acetyl-L-tyrosine (NAT).^[7] In vivo, esterases can hydrolyze the ethyl ester, releasing NAT. NAT, in turn, can be deacetylated to L-tyrosine, a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.^[8] This pathway is of significant interest in neuroscience and pharmacology for its potential to modulate neurotransmitter levels.

The deacetylation of NAT to L-tyrosine primarily occurs in the kidneys.^[9] However, studies have shown that a significant portion of administered NAT is excreted unchanged in the urine, suggesting that its conversion to L-tyrosine may be limited in humans.^{[6][9]}

Metabolic Pathway of ATEE to Neurotransmitters

[Click to download full resolution via product page](#)

Metabolic fate of ATEE and its role as a precursor to catecholamines.

Applications in Drug Development and Research

The properties of ATEE make it a valuable tool in several areas of research and development:

- Enzyme Characterization: It serves as a standard substrate for the characterization of proteases and esterases.[10]
- Prodrug Development: Its enhanced solubility and potential to deliver L-tyrosine make it a candidate for prodrug strategies aimed at increasing systemic or central nervous system levels of this amino acid.[7]
- Neuroscience Research: As a precursor to catecholamines, ATEE can be used to investigate the effects of increased tyrosine availability on neurotransmitter synthesis and function.[8]
- Biocatalysis: ATEE is used as a substrate in biocatalytic processes, such as in reactions catalyzed by immobilized enzymes.[10]
- Dimerization Studies: It has been used as a model compound in studies of dityrosine formation, which is relevant to research on oxidative stress and neurodegenerative diseases like Alzheimer's.[11]

Conclusion

N-Acetyl-L-tyrosine ethyl ester is a versatile and well-characterized derivative of L-tyrosine. Its utility as an enzyme substrate is well-established, with detailed protocols available for its use in assays. Furthermore, its role as a prodrug and precursor to critical neurotransmitters provides a basis for its application in neuropharmacological research and drug development. This guide has summarized the core technical information on ATEE, providing a foundation for its effective use in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Acetyl-L-tyrosine ethyl ester | 36546-50-6 | Benchchem [benchchem.com]
- 2. N-Acetyl-L-tyrosine ethyl ester monohydrate | C13H19NO5 | CID 2723594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. N-Acetyl-L-tyrosine ethyl ester monohydrate, 99% | Fisher Scientific [fishersci.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]
- 9. N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ≥98%, suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 11. Dimerisation of N-acetyl-L-tyrosine ethyl ester and Abeta peptides via formation of dityrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Acetyl-L-tyrosine Ethyl Ester (ATEE): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167268#n-acetyl-l-tyrosine-ethyl-ester-cas-number-36546-50-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com